molecular formula C28H45FO2 B14470064 Cholest-5-en-3-yl carbonofluoridate CAS No. 65928-85-0

Cholest-5-en-3-yl carbonofluoridate

Cat. No.: B14470064
CAS No.: 65928-85-0
M. Wt: 432.7 g/mol
InChI Key: VHEUYXQCGHLVPE-JDTILAPWSA-N
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Description

Cholest-5-en-3-yl carbonofluoridate is a cholesterol-derived compound characterized by a carbonyl fluoride group (-O-C(=O)F) attached to the 3β-hydroxyl position of the cholest-5-ene backbone. These derivatives are pivotal in cosmetics, pharmaceuticals, and biochemical research due to their lipid-modifying properties and molecular versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3-yl carbonofluoridate typically involves the reaction of cholesterol with a fluorinating agent. One common method involves the use of carbonyl fluoride (COF2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonofluoridate group at the 3-position of the cholesterol molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl carbonofluoridate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cholest-5-en-3-one derivatives, while substitution reactions can produce a variety of cholesteryl derivatives with different functional groups .

Scientific Research Applications

Cholest-5-en-3-yl carbonofluoridate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cholest-5-en-3-yl carbonofluoridate involves its interaction with biological membranes. The carbonofluoridate group can insert into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The compound’s ability to modulate membrane properties makes it a valuable tool in studying membrane dynamics and developing new therapeutic strategies .

Comparison with Similar Compounds

The cholest-5-en-3-yl scaffold serves as a common structural framework for numerous derivatives. Below is a systematic comparison based on functional group variations, applications, and physicochemical properties.

Carbonate Derivatives

Compound CAS No. Functional Group Key Properties/Applications Reference
Cholest-5-en-3-yl (Z)-octadec-9-en-1-yl carbonate (Cholesteryl Oleyl Carbonate) 17110-51-9 Oleyl carbonate Cosmetic additive; enhances texture and stability in formulations
Cholest-5-en-3-yl carbonofluoridate (Hypothetical) N/A Carbonyl fluoride (-O-C(=O)F) Likely high reactivity; potential use in synthetic intermediates or fluorinated lipid studies

Key Differences :

  • Reactivity: The fluoro-carbonate group in carbonofluoridate is expected to be more electrophilic and hydrolytically unstable compared to non-fluorinated carbonates like Cholesteryl Oleyl Carbonate, which are stable enough for cosmetic applications.
  • Applications: Non-fluorinated carbonates are used as additives in cosmetics, whereas fluorinated analogs may find niche roles in chemical synthesis or specialized lipid membranes.

Ester Derivatives

Compound CAS No. Functional Group Key Properties/Applications Reference
Cholest-5-en-3-yl acetate 604-35-3 Acetate ester Lipid metabolism research; membrane studies
Cholest-5-en-3-yl stearate 35602-69-8 Stearate ester Emollient/emulsifier in cosmetics

Key Differences :

  • Stability : Ester derivatives (e.g., acetate, stearate) are generally more hydrolytically stable than carbonate or fluoro-carbonate analogs.
  • Functionality : Stearate esters act as emulsifiers due to their long alkyl chains, while acetate esters are smaller and more soluble, favoring biochemical applications.

Halogenated Derivatives

Compound CAS No. Functional Group Key Properties/Applications Reference
Cholest-5-en-3-yl chloride 910-31-6 Chloride (-Cl) Additive in cosmetics; potential alkylating agent
Cholest-5-en-3-yl 2,4-dichlorobenzoate 32832-01-2 Dichlorobenzoate ester Cosmetic additive; enhanced lipophilicity

Key Differences :

  • Reactivity : Chloride derivatives are highly reactive, enabling nucleophilic substitution reactions, whereas fluoro-carbonates may participate in electrophilic fluorination or act as leaving groups.

Sugar-Modified Derivatives

Compound Structure Key Properties/Applications Reference
6-O-Cholest-5-en-3-yl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose Cholesterol conjugated to protected galactose Synthetic intermediate for glycoside drugs; high-yield synthesis (93%) via Sc(OTf)3 catalysis
Methyl 4-O-cholest-5-en-3-yl-2,3,6-tri-O-benzyl-β-D-galactopyranoside Benzyl-protected galactose-cholesterol conjugate Pharmaceutical research; HRMS-confirmed molecular weight (833.5720)

Key Differences :

  • Complexity : Sugar conjugates exhibit higher molecular weights and structural complexity compared to simple carbonates or esters.
  • Applications: Used in drug delivery systems or glyco-lipid studies, contrasting with the broader industrial use of non-conjugated derivatives.

Properties

CAS No.

65928-85-0

Molecular Formula

C28H45FO2

Molecular Weight

432.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonofluoridate

InChI

InChI=1S/C28H45FO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,27+,28-/m1/s1

InChI Key

VHEUYXQCGHLVPE-JDTILAPWSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)F)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)F)C)C

Origin of Product

United States

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